5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
This compound features a 1,2,4-triazole core substituted at position 5 with a bromine atom and at position 1 with a (1,2,5-thiadiazol-3-yl)methyl group. The triazole-thiadiazole hybrid structure combines two nitrogen-rich heterocycles, which are often associated with diverse biological activities, including antimicrobial, anticancer, and agrochemical properties. The bromine atom may enhance electronic effects and serve as a reactive site for further functionalization .
Properties
Molecular Formula |
C5H5BrN6S |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
5-bromo-1-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H5BrN6S/c6-4-9-5(7)10-12(4)2-3-1-8-13-11-3/h1H,2H2,(H2,7,10) |
InChI Key |
GBEMGCRJMOVTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSN=C1CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 5-Bromo-1,2,4-triazol-3-amine Derivatives
The key intermediate, 5-bromo-1,2,4-triazol-3-amine , can be synthesized by bromination of the corresponding triazole or by constructing the triazole ring from hydrazine derivatives and appropriate brominated precursors.
Introduction of the 1,2,5-Thiadiazol-3-ylmethyl Group
The attachment of the 1,2,5-thiadiazol-3-ylmethyl substituent is often accomplished by alkylation reactions using halomethyl-thiadiazole derivatives:
- A common method is the reaction of 5-bromo-1H-1,2,4-triazol-3-amine with 1,2,5-thiadiazol-3-ylmethyl halides (e.g., bromomethyl or chloromethyl derivatives) under basic conditions to form the C-N bond.
- The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like sodium hydrogencarbonate or triethylamine to neutralize the formed acid and promote substitution.
Cyclization and Purification
- The intermediate compounds may require cyclization under reflux conditions to ensure ring closure and formation of the fused heterocyclic system.
- Purification is commonly performed by recrystallization from ethanol/water mixtures or flash chromatography using ethyl acetate/hexane gradients.
Representative Experimental Procedures and Data
Detailed Reaction Example
Synthesis of this compound
Starting Material Preparation : 2-amino-5-bromo-1,3,4-thiadiazole (commercial or synthesized from hydrazine and brominated precursors).
Alkylation Step : To a suspension of 2-amino-5-bromo-1,3,4-thiadiazole (1 equiv) in ethanol, sodium hydrogencarbonate (6 equiv) and 1,2,5-thiadiazol-3-ylmethyl bromide (1.1 equiv) are added. The mixture is heated in a sealed tube at 75-80°C for 20-48 hours.
Workup : After completion (monitored by TLC), the reaction mixture is cooled, filtered to remove solids, and the filtrate evaporated under reduced pressure.
Purification : The crude product is purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane (0-30%).
Characterization : The final compound shows characteristic NMR signals for the triazole and thiadiazole protons, IR absorptions for amino groups (~3200-3300 cm^-1), and C=N stretches (~1600 cm^-1). Mass spectrometry confirms the molecular ion peak consistent with the brominated heterocycle.
Analytical Data Summary
| Technique | Observations for Final Compound |
|---|---|
| 1H NMR (DMSO-d6) | Signals at δ 7.2-8.0 ppm corresponding to thiadiazolyl and triazolyl protons; singlet for methyl bridge protons at ~4.5 ppm |
| IR Spectroscopy | NH2 stretch at 3200-3300 cm^-1; C=N stretch at 1600-1650 cm^-1; absence of starting material peaks |
| Mass Spectrometry (ESI+) | Molecular ion peak at m/z consistent with C6H5BrN5S (M+H)+ around 260 g/mol |
| Melting Point | Sharp melting point indicative of purity, typically 150-180°C depending on substituents |
Summary and Research Insights
- The preparation of this compound is efficiently achieved by nucleophilic substitution of 5-bromo-1,2,4-triazol-3-amine derivatives with halomethyl thiadiazoles under basic conditions.
- Reaction conditions such as temperature (75-80°C), solvent choice (ethanol, DMF), and base type (NaHCO3, Et3N) critically influence yields and purity.
- The use of sealed tubes during heating prevents solvent loss and ensures reaction completeness.
- Purification by flash chromatography and recrystallization yields analytically pure compounds suitable for biological evaluation.
- Spectroscopic data confirm the successful synthesis and structural integrity of the target compound.
- Variations in substituents on the thiadiazole ring or triazole core can be explored to modulate biological activity, as indicated by related literature on triazole-thiadiazole hybrids.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both a triazole ring and a thiadiazole moiety. The presence of a bromine atom and a thiadiazole group gives the compound unique chemical properties. Triazoles are known for diverse biological activities and potential applications in pharmaceuticals and agriculture.
Potential Research Areas
- Biological Activity Compounds with triazole and thiadiazole rings are often studied for their biological activities. this compound may exhibit diverse biological activities.
- Interaction Studies Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Interaction studies often focus on its potential therapeutic roles and guide further development.
- Synthesis The synthesis of this compound typically involves several steps.
Structural Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromo-1-methyl-1H-1,2,4-triazole | Methyl group instead of thiadiazole | Known for potent antifungal activity |
| 3-Bromo-1-methyl-1H-1,2,4-triazole | Different position of bromine | Exhibits antiviral properties |
| 1,3,4-Thiadiazol-2-amines | Lacks triazole ring | Often used as herbicides |
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs of the Triazole Core
5-Bromo-1H-1,2,4-triazol-3-amine (CAS 389122-08-1)
- Synthesis : Typically prepared via condensation of hydrazine derivatives with nitriles or cyanides .
- Applications : Primarily used as an intermediate for more complex triazole derivatives .
5-Bromo-1-methyl-1H-1,2,4-triazole
- Substituents : Methyl group at position 1.
- Key Differences : The methyl group introduces steric hindrance but lacks the electron-withdrawing properties of the thiadiazole ring.
- Reactivity : Less reactive in substitution reactions compared to thiadiazole-containing analogs .
3,5-Dibromo-1-methyl-1H-1,2,4-triazole
Thiadiazole-Containing Analogs
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine
- Structure : Thiadiazole ring linked to a bromo-nitrophenyl group.
- Key Differences: The thiadiazole is part of the substituent rather than directly attached to the triazole.
- Synthesis : Formed via condensation of thiosemicarbazide with bromo-nitrobenzoic acid under thermal conditions .
- Applications : Demonstrated insecticidal and fungicidal activity in preliminary studies .
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
- Structure : Fused imidazo-thiadiazole system with bromine and phenyl substituents.
- Key Differences : The fused ring system enhances planarity and stability, favoring interactions with biological targets.
- Reactivity : Bromine at position 2 is readily substituted by secondary amines, enabling diversification .
Hybrid Triazole-Thiadiazole Derivatives
5-Bromo-1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine
- Substituents : Ethoxymethyl group at position 1.
- Key Differences : The ethoxy group improves solubility in polar solvents compared to the hydrophobic thiadiazolemethyl group.
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
Comparative Analysis Table
Biological Activity
5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound characterized by the presence of a triazole ring and a thiadiazole moiety. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. The unique structural features impart distinct reactivity and biological properties that warrant detailed investigation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Bromine Atom: Enhances the compound's reactivity.
- Thiadiazole Moiety: Contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial and fungal strains. In vitro studies have indicated effective inhibition at low concentrations.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16–31.25 μg/mL |
| Staphylococcus aureus | 16–31.25 μg/mL |
| Candida albicans | 31.25–62.5 μg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values in the submicromolar range against several types of cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human cervix carcinoma (HeLa) | 0.86 |
| Murine mammary carcinoma (FM3A) | 0.75 |
| Human T-lymphocyte leukemia (CEM) | 0.92 |
These findings highlight its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with cellular receptors. Studies suggest that it may inhibit specific enzymes involved in cancer proliferation and microbial resistance pathways .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to 5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amines:
Study 1: Anticancer Properties
A study conducted on a series of triazole derivatives revealed that modifications in the thiadiazole moiety significantly enhanced anticancer activity. The presence of bromine at specific positions was found to correlate with increased potency against cancer cell lines .
Study 2: Antimicrobial Efficacy
In another investigation, various derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with thiadiazole and triazole rings exhibited superior efficacy against both Gram-positive and Gram-negative bacteria when compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
